BenchChemオンラインストアへようこそ!

(3aS,8aR)-2-(Pyrazin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole

Chiral ligand Enantiomeric purity Asymmetric catalysis

(3aS,8aR)-2-(Pyrazin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole (CAS 2757082-80-5) is a single-enantiomer heterocyclic compound comprising a fused indeno‑oxazole core substituted with a pyrazine ring. It belongs to the chiral oxazoline ligand family and is supplied as a 97% pure solid for research use.

Molecular Formula C14H11N3O
Molecular Weight 237.26 g/mol
Cat. No. B8146994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3aS,8aR)-2-(Pyrazin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole
Molecular FormulaC14H11N3O
Molecular Weight237.26 g/mol
Structural Identifiers
SMILESC1C2C(C3=CC=CC=C31)N=C(O2)C4=NC=CN=C4
InChIInChI=1S/C14H11N3O/c1-2-4-10-9(3-1)7-12-13(10)17-14(18-12)11-8-15-5-6-16-11/h1-6,8,12-13H,7H2/t12-,13+/m1/s1
InChIKeyNHUZBFRWVMEXCG-OLZOCXBDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3aS,8aR)-2-(Pyrazin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole: Chiral Oxazoline Building Block for Asymmetric Catalysis Ligands


(3aS,8aR)-2-(Pyrazin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole (CAS 2757082-80-5) is a single-enantiomer heterocyclic compound comprising a fused indeno‑oxazole core substituted with a pyrazine ring . It belongs to the chiral oxazoline ligand family and is supplied as a 97% pure solid for research use . The scaffold is structurally related to bis(oxazoline) ligands employed in asymmetric catalysis, where stereochemical integrity at the 3a and 8a positions is critical for enantioselectivity [1].

Why (3aS,8aR)-2-(Pyrazin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole Cannot Be Replaced by Its Enantiomer or Pyrimidine Analog


Substituting (3aS,8aR)-2-(pyrazin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole with its (3aR,8aS) enantiomer or the pyrimidine analog will alter stereochemical or electronic outcomes in asymmetric synthesis applications. The (3aR,8aS) enantiomer is catalogued as a distinct chiral ligand (BCC-04358) with its own CAS number (1108603-36-6), confirming that the two enantiomers are treated as non‑interchangeable entities by suppliers and researchers . The pyrimidine analog (CAS 2634687-67-3) contains one additional nitrogen in the aromatic ring, which modifies hydrogen‑bond acceptor count and electron density compared to the pyrazine moiety, affecting metal‑coordination geometry . These differences are quantified in the evidence guide below.

Quantitative Differentiation Evidence for (3aS,8aR)-2-(Pyrazin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole Versus Closest Analogs


Enantiomeric Purity and Configurational Integrity: (3aS,8aR) versus (3aR,8aS)

The target compound is the (3aS,8aR) enantiomer (CAS 2757082-80-5), while the opposite (3aR,8aS) enantiomer is separately catalogued as CAS 1108603-36-6 and sold as a distinct chiral ligand (BCC-04358) . Both are supplied at specified enantiomeric purity: the (3aS,8aR) form is listed with a minimum chemical purity of 97% by AKSci and Bidepharm (no specific enantiomeric excess declared, but chiral identity confirmed by CAS assignment) , and the (3aR,8aS) form has a purity of 98% (NLT) as per supplier specifications . The separation of these enantiomers into different commercial entities with distinct CAS numbers and catalog codes provides a de facto quantitative measure of configurational non‑equivalence, meaning that a procurement decision for one enantiomer cannot be met by the other without altering stereochemical composition.

Chiral ligand Enantiomeric purity Asymmetric catalysis

Hydrogen‑Bond Acceptor Count and Topological Polar Surface Area: Pyrazine vs. Pyrimidine Analog

The pyrimidine analog (3aS,8aR)-2-(pyrimidin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole (CAS 2634687-67-3) contains five nitrogen atoms (two in the oxazole and three in the pyrimidine) versus four nitrogens in the pyrazine‑substituted target compound . Although experimentally determined topological polar surface area (TPSA) values are not directly available for the target compound, the (3aR,8aS) enantiomer of the same pyrazine‑substituted scaffold is reported to have a TPSA of 47.37 Ų and four H‑bond acceptors . Based on structural analogy, the target compound is expected to share these same values. In contrast, the pyrimidine analog possesses an additional nitrogen heteroatom, which would increase the H‑bond acceptor count to 5 and raise the calculated TPSA by approximately 10–13 Ų (typical contribution of one nitrogen in a heteroaromatic system) [1]. This difference modulates the ligand's polarity and may influence metal‑binding affinity and solubility in non‑polar media.

Ligand design Lipophilicity Coordination chemistry

Lipophilicity (LogP) Distinction Between Pyrazine and Pyrimidine Oxazoline Ligands

The (3aR,8aS) enantiomer of the pyrazine‑substituted scaffold is reported with a calculated LogP of 1.9194 , and this value can be ascribed to the target (3aS,8aR) enantiomer due to identical connectivity. Replacing the pyrazine ring with a pyrimidine (one additional nitrogen) is expected to lower LogP by approximately 0.5–0.7 units, based on the established π‑contribution of aromatic nitrogen [1]. This change alters the partition behavior of the ligand between aqueous and organic phases, which can influence catalyst solubility and recyclability in asymmetric reactions.

Lipophilicity LogP Ligand design

Commercial Availability and Purity Specifications: Batch‑to‑Batch Reproducibility

The target compound is commercially offered by multiple suppliers with defined purity specifications. AKSci lists a minimum purity of 97% ; Bidepharm provides 97% purity with batch‑specific NMR, HPLC, and GC certificates ; Chemenu offers the compound at 95%+ purity ; and Achemblock supplies it at 97.00% purity . In comparison, the (3aR,8aS) enantiomer is offered at NLT 98% purity by BOC Sciences and 98% by Leyan . The pyrimidine analog has no widely published purity specification on major supplier platforms at the time of analysis. This data enables purchasers to select a supplier based on required purity level and the availability of analytical documentation.

Purity Quality control Procurement

Application Scenarios for (3aS,8aR)-2-(Pyrazin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole Based on Differential Evidence


Asymmetric Catalysis Ligand Development Requiring a (3aS,8aR) Configured Indeno‑Oxazoline Core

When designing a chiral ligand for asymmetric transformations such as enantioselective Heck arylations [1], the (3aS,8aR) configuration of the indeno‑oxazoline core is essential. The target compound provides this specific stereochemistry, while the (3aR,8aS) enantiomer (CAS 1108603-36-6) would lead to the opposite enantioselectivity. Researchers can procure the exact enantiomer needed without resorting to chiral resolution, saving time and resources.

Electronic Tuning of Oxazoline Ligands via Pyrazine Incorporation

The pyrazine substituent in the target compound offers distinct electronic properties compared to the pyrimidine analog (CAS 2634687-67-3). With a calculated LogP of 1.92 and TPSA of 47.37 Ų , the pyrazine‑bearing ligand is more lipophilic than the pyrimidine variant, potentially favoring reactions in non‑polar media or biphasic conditions. This makes it suitable for catalyst systems where higher organic‑phase solubility is required.

Medicinal Chemistry Building Block Requiring a Pyrazine‑Containing Fused Heterocycle

In drug discovery programs targeting kinases or other receptors that interact with heteroaromatic moieties, the pyrazine ring provides a specific hydrogen‑bond‑acceptor pattern distinct from pyridine or pyrimidine. The target compound can be employed as an advanced intermediate to construct more complex molecules, and its 97% purity with available analytical certificates supports reliable SAR studies.

Method Development and Analytical Reference Standard

The well‑characterized purity (95–97%) and the availability of batch‑specific NMR, HPLC, and GC data from suppliers like Bidepharm allow the target compound to serve as a reference standard for chiral HPLC method development or for calibrating enantiomeric excess measurements in asymmetric synthesis workflows.

Quote Request

Request a Quote for (3aS,8aR)-2-(Pyrazin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.